molecular formula C11H11BrF5NO B12109095 (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine

(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine

Cat. No.: B12109095
M. Wt: 348.11 g/mol
InChI Key: TXZZPULCIQSFMY-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is a chemical compound with the molecular formula C11H11BrF5NO and a molecular weight of 348.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group and a pentafluoroethyloxyethyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves the reaction of 4-bromobenzyl chloride with 2-pentafluoroethyloxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as distillation or recrystallization may be employed to remove any impurities from the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-benzyl)-(2-pentafluoroethyloxyethyl)-amine is unique due to the presence of both a bromine atom and a pentafluoroethyloxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrF5NO

Molecular Weight

348.11 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11BrF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2

InChI Key

TXZZPULCIQSFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Br

Origin of Product

United States

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